Acetylcholinesterase (AChE) Inhibition: Direct Comparison with Donepezil
The mono-substituted 3-arylmethylidene-N-benzylpiperidin-4-one class, of which 3-Benzylidenepiperidin-4-one is a core member, demonstrates AChE inhibitory activity directly comparable to the FDA-approved drug donepezil [1]. This is a highly specific and significant finding that distinguishes it from its 3,5-bis(benzylidene) analogs, which are primarily explored for cytotoxic activities.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | Potency described as 'similar' to donepezil |
| Comparator Or Baseline | Donepezil (standard-of-care Alzheimer's drug) |
| Quantified Difference | Comparable activity (qualitative) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This differentiates the 3-Benzylidenepiperidin-4-one scaffold for neurological target research, whereas bis-substituted analogs are more relevant for oncology.
- [1] Végh, D. et al. (2025). Diverse synthetic approaches to 3-arylmethylidene- and bis-3,5-arylmethylidene-N-benzylpiperidin-4-ones with thiophene scaffolds: The comparative experimental study. ScienceDirect. View Source
